4-Methoxyphenyl methyl(p-tolyl)carbamate
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Overview
Description
It is favored for its lower toxicity to humans and animals compared to organophosphate insecticides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl methyl(p-tolyl)carbamate typically involves the reaction of 4-methoxyphenol with methyl isocyanate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as distillation and crystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl methyl(p-tolyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
4-Methoxyphenyl methyl(p-tolyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: It is used in studies of enzyme inhibition, particularly acetylcholinesterase inhibition, which is relevant to neurobiology and toxicology.
Industry: It is used in the formulation of insecticides and pesticides for agricultural and public health purposes.
Mechanism of Action
The primary mechanism of action of 4-Methoxyphenyl methyl(p-tolyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism.
Comparison with Similar Compounds
4-Methoxyphenyl methyl(p-tolyl)carbamate can be compared with other carbamate insecticides such as carbaryl and aldicarb. While all these compounds share a similar mechanism of action, this compound is unique in its lower toxicity to humans and animals, making it a safer alternative for use in agriculture and public health.
List of Similar Compounds
- Carbaryl
- Aldicarb
- Propoxur
- Methomyl
These compounds are all carbamate insecticides with varying degrees of toxicity and efficacy.
Properties
IUPAC Name |
(4-methoxyphenyl) N-methyl-N-(4-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-4-6-13(7-5-12)17(2)16(18)20-15-10-8-14(19-3)9-11-15/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUZEBWZCWPDQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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